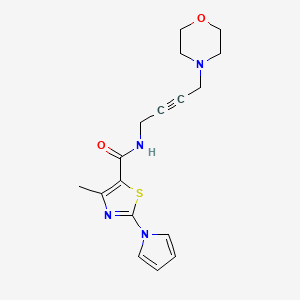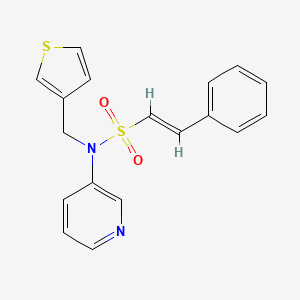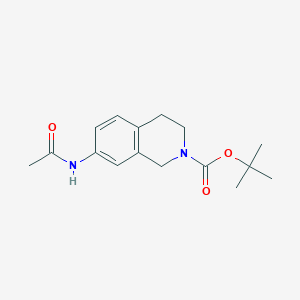
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, also known as JNJ-26854165, is a small molecule inhibitor of the MDM2-p53 interaction. This molecule has been the focus of extensive research due to its potential as a cancer therapeutic agent.
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis of morpholine derivatives as intermediates that inhibited tumor necrosis factor alpha and nitric oxide, highlighting a rapid and green synthetic method for creating compounds with potential therapeutic applications (Lei et al., 2017).
- Another research introduced the synthesis of novel benzodifuranyl derivatives, including morpholine and pyrrolidine moieties, showing potential as anti-inflammatory and analgesic agents due to their COX-2 inhibitory activities (Abu‐Hashem et al., 2020).
- The synthesis of compounds incorporating a morpholine group for potential imaging in Parkinson's disease using PET scans was detailed, signifying the importance of morpholine derivatives in diagnostic applications (Wang et al., 2017).
Potential Applications
- A study on the synthesis of analgesics highlighted the role of morpholine derivatives in creating compounds with significant in vivo antiobesity activity, attributing to CB1 receptor antagonism, which implies a potential application in treating obesity (Srivastava et al., 2007).
- Research into novel thiazolopyrazine-incorporated tetracyclic quinolone antibacterials demonstrated potent in vitro and in vivo activities against Gram-positive and Gram-negative bacteria, including MRSA, suggesting an application in developing new antibiotics (Inoue et al., 1994).
properties
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylbut-2-ynyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-14-15(24-17(19-14)21-8-4-5-9-21)16(22)18-6-2-3-7-20-10-12-23-13-11-20/h4-5,8-9H,6-7,10-13H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJQCMSNNYWYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC#CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Fluoro-5-methylphenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2944529.png)
![2-Chloro-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]acetamide](/img/structure/B2944530.png)
![Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate](/img/structure/B2944531.png)
![N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2944532.png)
![Methyl (1S,15S,17S,18S)-17-ethyl-14-(2-oxopropyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B2944534.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2944535.png)
![1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2944537.png)
![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2944538.png)

![6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2944544.png)

![3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2944546.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2944547.png)